molecular formula C3H3NaO4 B1496068 Sodium hydroxypyruvate

Sodium hydroxypyruvate

Cat. No.: B1496068
M. Wt: 126.04 g/mol
InChI Key: FNVHOXDWKIOKET-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Sodium hydroxypyruvate is the sodium salt of hydroxypyruvic acid, a keto acid with the chemical formula C₃H₃NaO₄. It plays a critical role in metabolic pathways such as photorespiration, the glyoxylate cycle, and the serine cycle. Hydroxypyruvate is enzymatically interconverted with glycerate via NAD(P)H-dependent reductases, linking it to energy metabolism and redox balance . Its structural similarity to pyruvate and glyoxylate allows it to participate in enzymatic reactions central to both plant and microbial physiology .

Properties

Molecular Formula

C3H3NaO4

Molecular Weight

126.04 g/mol

IUPAC Name

sodium;3-hydroxy-2-oxopropanoate

InChI

InChI=1S/C3H4O4.Na/c4-1-2(5)3(6)7;/h4H,1H2,(H,6,7);/q;+1/p-1

InChI Key

FNVHOXDWKIOKET-UHFFFAOYSA-M

Canonical SMILES

C(C(=O)C(=O)[O-])O.[Na+]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural and Functional Analogues

Hydroxypyruvate shares structural features with key metabolites:

  • Pyruvate : Both are α-keto acids, but hydroxypyruvate has a hydroxyl group (-OH) replacing pyruvate’s methyl group. This difference alters substrate specificity in enzymatic reactions. For instance, hydroxypyruvate can spontaneously dehydrate to pyruvate under certain conditions, blurring their metabolic roles .
  • Glyoxylate : A two-carbon α-keto acid, glyoxylate is a substrate for glyoxylate reductase (GR), while hydroxypyruvate is reduced by hydroxypyruvate reductase (HPR). Despite structural differences, both compounds compete for binding in bifunctional enzymes like GRHPR (glyoxylate/hydroxypyruvate reductase) .
  • D-Glycerate : The product of hydroxypyruvate reduction, D-glycerate, is a three-carbon molecule central to photorespiration. Structural studies reveal conserved binding modes for D-glycerate in human and archaeal GRHPRs, emphasizing evolutionary conservation in substrate handling .
2.2 Enzymatic Roles and Kinetic Parameters

Hydroxypyruvate reductases (HPRs) and GRHPRs exhibit distinct catalytic efficiencies for hydroxypyruvate versus glyoxylate:

Enzyme Source Substrate Cofactor $K_M$ (mM) $k_{cat}$ (s⁻¹) Catalytic Efficiency ($k{cat}/KM$) Reference
Pyrococcus furiosus GRHPR Hydroxypyruvate NADH 0.15 10.0 66.7
Glyoxylate NADH 1.20 13.0 10.8
Methylobacterium extorquens HPR Hydroxypyruvate NADH 0.10 22.5* 225.0
Glyoxylate NADH 1.50 N/A N/A
Human GRHPR (Liver) Hydroxypyruvate NADPH 0.10 15.0 150.0
Glyoxylate NADPH 2.30 1.5 0.65

Note: $k_{cat}$ values for *M. extorquens HPR estimated from activity assays .

Key findings:

  • Hydroxypyruvate consistently shows lower $K_M$ (higher affinity) and higher catalytic efficiency compared to glyoxylate across species .
  • Archaeal GRHPRs (e.g., P. furiosus) exhibit bifunctionality but favor hydroxypyruvate reduction, challenging earlier assumptions of glyoxylate specificity .
2.3 Cofactor Specificity
  • NADH-Dependent HPRs : Found in plant peroxisomes (e.g., spinach) and mitochondria (e.g., Chlamydomonas CrHPR1), these enzymes drive photorespiration .
  • NADPH-Dependent HPRs : Cytosolic isoforms (e.g., Chlamydomonas CrHPR2) provide metabolic flexibility, enabling redox shuttling between compartments .
  • Dual Cofactor Use : M. extorquens HPR utilizes both NADH ($KM = 0.04$ mM) and NADPH ($KM = 0.06$ mM), reflecting adaptation to methylotrophic metabolism .
2.4 Metabolic Pathways
  • Photorespiration : In plants and algae, hydroxypyruvate is reduced to glycerate in peroxisomes or mitochondria, recovering carbon lost during RuBisCO oxygenation .
  • Serine Cycle : In methylotrophs like M. extorquens, hydroxypyruvate reductase assimilates C1 units into central metabolism, with hydroxypyruvate acting as a key intermediate .
  • Glyoxylate Cycle : Hydroxypyruvate isomerase converts hydroxypyruvate to tartronate semialdehyde, linking it to glyoxylate metabolism in bacteria and insects .
2.5 Physiological Implications
  • Human Disease : Deficiencies in GRHPR (a hydroxypyruvate-preferring enzyme) cause primary hyperoxaluria type 2, where glyoxylate accumulation leads to kidney stones .
  • Biotechnological Applications: Sodium hydroxypyruvate is used as a substrate in catalytic studies (e.g., glycerol oxidation) and enzyme assays, highlighting its industrial relevance .

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